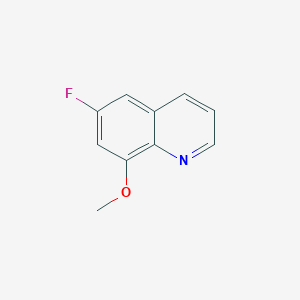

6-Fluoro-8-methoxyquinoline

Description

BenchChem offers high-quality 6-Fluoro-8-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-8-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-8-methoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYOPIDOROTJGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)F)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681970 |

Source

|

| Record name | 6-Fluoro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887769-92-8 |

Source

|

| Record name | 6-Fluoro-8-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887769-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Potential Applications of 6-Fluoro-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of Fluorination

Quinoline and its derivatives are a cornerstone in pharmaceutical and materials science, forming the structural core of numerous bioactive compounds and functional materials.[1] The strategic introduction of fluorine atoms into organic molecules is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2] The combination of a fluorine atom at the 6-position and a methoxy group at the 8-position of the quinoline ring system suggests that 6-fluoro-8-methoxyquinoline possesses a unique electronic and steric profile, making it a compelling target for further investigation.

Physicochemical Properties: A Predictive Analysis

Table 1: Predicted Physicochemical Properties of 6-Fluoro-8-methoxyquinoline and Comparison with Analogs

| Property | Predicted Value for 6-Fluoro-8-methoxyquinoline | Analog: 8-Methoxyquinoline[3][4] | Analog: 6-Fluoro-2-methylquinoline[3] | Analog: 5-Fluoro-8-methoxyquinoline |

| Molecular Formula | C₁₀H₈FNO[5] | C₁₀H₉NO | C₁₀H₈FN | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol [5] | 159.18 g/mol | 161.18 g/mol | 177.17 g/mol |

| Melting Point | Data not available | 38-41 °C | 52 °C | 38.0 to 42.0 °C |

| Boiling Point | Data not available | 282 °C (lit.) | 123-126 °C @ 17 Torr | 147°C/9mmHg(lit.) |

| Appearance | Predicted to be a solid at room temperature | White to Orange to Green powder to crystal | Not specified | Not specified |

| Solubility | Predicted to be soluble in common organic solvents like methanol, DMSO | Slightly soluble in water | Not specified | Soluble in Methanol |

| CAS Number | 887769-92-8[5] | 938-33-0 | 1128-61-6 | 439-88-3 |

Synthesis and Purification: A Proposed Methodology

A definitive, published synthesis protocol for 6-fluoro-8-methoxyquinoline is not currently available. However, based on established methods for the synthesis of substituted quinolines, a plausible route can be proposed. The Skraup synthesis, a classic method for quinoline synthesis, or a modern variation thereof, would be a logical starting point.[1]

Proposed Synthetic Pathway: Modified Skraup Synthesis

This proposed synthesis involves the reaction of 4-fluoro-2-methoxyaniline with glycerol in the presence of an oxidizing agent (such as nitrobenzene or arsenic pentoxide) and a dehydrating agent like sulfuric acid.

Caption: Proposed synthesis of 6-fluoro-8-methoxyquinoline via a modified Skraup reaction.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 4-fluoro-2-methoxyaniline (1 equivalent) and glycerol (3-4 equivalents).

-

Acid Addition: Slowly add concentrated sulfuric acid (3-4 equivalents) dropwise with vigorous stirring. The temperature should be carefully monitored and controlled.

-

Addition of Oxidizing Agent: Add an oxidizing agent, such as arsenic pentoxide or p-nitrotoluene (1.2 equivalents), to the reaction mixture.

-

Heating: Heat the reaction mixture to 130-140°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an excess of glycerol and sulfuric acid helps to drive the reaction to completion. The choice of oxidizing agent can influence the reaction's vigor and yield. Careful temperature control is crucial to prevent polymerization of acrolein, an intermediate in the Skraup reaction.

Spectroscopic Characterization: A Predictive Analysis

Detailed spectroscopic data for 6-fluoro-8-methoxyquinoline is not available. The following predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the methoxy group. The fluorine atom at the 6-position will likely cause splitting of the signals for the adjacent protons (H-5 and H-7) due to H-F coupling.[6][7][8]

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 6-Fluoro-8-methoxyquinoline

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.7 |

| H-3 | 7.3 - 7.5 | dd | J(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.3 |

| H-4 | 8.0 - 8.2 | d | J(H4,H3) ≈ 8.3 |

| H-5 | 7.0 - 7.2 | d | J(H5,F6) ≈ 9-10 |

| H-7 | 6.8 - 7.0 | d | J(H7,F6) ≈ 6-7 |

| OCH₃ | 3.9 - 4.1 | s | - |

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atom attached to the fluorine (C-6) will exhibit a large one-bond C-F coupling constant.[9][10][11][12]

Table 3: Predicted ¹³C NMR Chemical Shifts for 6-Fluoro-8-methoxyquinoline

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~128 |

| C-5 | ~110 (d, J(C5,F6) ≈ 20-25 Hz) |

| C-6 | ~158 (d, J(C6,F) ≈ 240-250 Hz) |

| C-7 | ~100 (d, J(C7,F6) ≈ 5-10 Hz) |

| C-8 | ~155 |

| C-8a | ~140 |

| OCH₃ | ~56 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations, as well as the C-O and C-F stretching vibrations.[13][14]

Table 4: Predicted IR Absorption Frequencies for 6-Fluoro-8-methoxyquinoline

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=C and C=N Stretch | 1620 - 1450 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern will likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 162, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z = 134.[15][16]

Caption: Predicted primary fragmentation pathway of 6-fluoro-8-methoxyquinoline in mass spectrometry.

Chemical Reactivity and Potential Applications

The electronic properties of the fluoro and methoxy substituents are expected to significantly influence the reactivity of the quinoline ring. The methoxy group is an electron-donating group, which activates the ring towards electrophilic substitution, primarily at the 5- and 7-positions. Conversely, the fluorine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution.

Potential Biological Activities

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[17][18][19][20] The presence of a fluorine atom can enhance these activities. It is plausible that 6-fluoro-8-methoxyquinoline and its derivatives could be investigated as:

-

Anticancer Agents: Many quinoline-based compounds have shown promise in cancer therapy.[21]

-

Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antifungal drugs.[18]

-

Neuroprotective Agents: Some 8-hydroxyquinoline derivatives have been studied for their potential in treating neurodegenerative diseases.[19][20]

Applications in Materials Science

The fluorescent properties of the quinoline core suggest that 6-fluoro-8-methoxyquinoline could be a building block for novel organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The fluorine and methoxy groups can be used to tune the electronic and photophysical properties of the resulting materials.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 6-fluoro-8-methoxyquinoline is not widely available. However, based on the data for similar quinoline derivatives, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[22][23][24][25] It is advisable to consult the MSDS of structurally related compounds for more detailed safety information.

Conclusion and Future Directions

6-Fluoro-8-methoxyquinoline represents a promising yet underexplored scaffold for the development of new pharmaceuticals and functional materials. This guide provides a predictive overview of its chemical properties and a roadmap for its synthesis and characterization. Further experimental validation of the predicted properties is essential to fully unlock the potential of this intriguing molecule. Future research should focus on the development of an efficient and scalable synthesis, comprehensive spectroscopic characterization, and a thorough investigation of its biological activities and material properties.

References

- Sigma-Aldrich.

- Benchchem. Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold.

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Safety D

- MedchemExpress.com.

- Fisher Scientific.

- Elderfield, R. C., et al. Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society.

- CAS Common Chemistry. 6-Fluoro-2-methylquinoline.

- Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

- Fleishcer, T., et al. Large-Scale Synthesis of 3-Fluoro-6-methoxyquinoline. Organic Process Research & Development.

- Fisher Scientific.

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.

- Supporting Information.

- ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF.

- ChemicalBook. 6-Methoxyquinoline(5263-87-6) 13C NMR spectrum.

- ChemicalBook. 6-METHOXY-8-NITROQUINOLINE(85-81-4) 13C NMR spectrum.

- Mass Spectrometry: Fragment

- UCLA Chemistry. IR Absorption Table.

- BioOrganics. 6-Fluoro-8-methoxyquinoline.

- ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.

- PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Wikipedia.

- PubChem. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023.

- PMC. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

- CORE.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- OUCI. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry.

- Chemistry LibreTexts.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- PubChem. 8-Methoxyquinoline | C10H9NO | CID 70310.

- PubChem. 8-Hydroxyquinoline | C9H7NO | CID 1923.

- Kwan, E. E. Lecture 3: Coupling Constants Coupling Constants the chemical shift.

- University of Wisconsin - Madison.

- PubMed. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry.

- YouTube. NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice.

- West Virginia University.

- YouTube.

- Iowa St

- ResearchGate. Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry.

- ChemicalBook. 6-Fluoro-2-methoxyquinoline CAS#: 1226808-76-9.

- ChemicalBook. 938-33-0(8-METHOXYQUINOLINE) Product Description.

- SciSpace.

- NIST. 8-Hydroxyquinoline.

Sources

- 1. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 938-33-0 CAS MSDS (8-METHOXYQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. BioOrganics [bioorganics.biz]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. hmdb.ca [hmdb.ca]

- 10. 6-Methoxyquinoline(5263-87-6) 13C NMR spectrum [chemicalbook.com]

- 11. 6-METHOXY-8-NITROQUINOLINE(85-81-4) 13C NMR [m.chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry [ouci.dntb.gov.ua]

- 22. mmbio.byu.edu [mmbio.byu.edu]

- 23. file.medchemexpress.com [file.medchemexpress.com]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.no [fishersci.no]

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-8-methoxyquinoline

<

Abstract

The 6-fluoro-8-methoxyquinoline scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents. The strategic incorporation of a fluorine atom at the C6 position and a methoxy group at the C8 position significantly modulates the molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and target binding affinity.[1][2][3] This guide provides a comprehensive technical overview of the principal synthetic pathways to 6-fluoro-8-methoxyquinoline, designed for researchers, medicinal chemists, and drug development professionals. We will dissect established methodologies such as the Skraup and Gould-Jacobs reactions, alongside modern palladium-catalyzed approaches, offering mechanistic insights, detailed experimental protocols, and a comparative analysis to inform strategic synthetic planning.

Introduction: The Significance of the 6-Fluoro-8-methoxyquinoline Core

Quinolines represent a cornerstone of heterocyclic chemistry, with a rich history in medicinal applications, most famously exemplified by the antimalarial drug quinine.[4] In modern drug discovery, the rational functionalization of the quinoline core is a key strategy for optimizing pharmacological activity. The introduction of fluorine, a bioisostere of hydrogen with unique electronic properties, is a well-established tactic to enhance metabolic stability and binding affinity by altering the local electronic environment and forming favorable protein-ligand interactions.[5][6] Concurrently, the methoxy group at the C8 position can influence solubility and serve as a key hydrogen bond acceptor, further refining the molecule's drug-like properties. This dual substitution pattern makes 6-fluoro-8-methoxyquinoline and its derivatives highly sought-after intermediates in the synthesis of novel agents targeting a spectrum of diseases.

Classical Synthesis Pathways: Building the Quinoline Core

Traditional methods for quinoline synthesis, developed in the late 19th century, remain relevant for their robustness and utility in large-scale production. These reactions typically involve the acid-catalyzed cyclization of aniline precursors.

Skraup Synthesis

The Skraup synthesis is a powerful, albeit often aggressive, method for producing quinolines from anilines.[7][8] The archetypal reaction involves heating an aniline with glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent.[7]

Mechanistic Rationale: The key to the Skraup synthesis is the in situ formation of acrolein (an α,β-unsaturated aldehyde) from the dehydration of glycerol by sulfuric acid. The aniline precursor, in this case, 4-fluoro-2-methoxyaniline, then undergoes a conjugate (Michael) addition to the acrolein.[8] The resulting intermediate is subsequently cyclized under the strongly acidic conditions, followed by dehydration and finally oxidation to yield the aromatic quinoline ring. Ferrous sulfate is often added to moderate the notoriously violent and exothermic nature of the reaction.[7]

Diagram: Skraup Synthesis of 6-Fluoro-8-methoxyquinoline

Caption: Skraup synthesis pathway to the target compound.

Experimental Protocol (Adapted from General Skraup Procedures):

-

Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid (3.5 eq) to a mixture of 4-fluoro-2-methoxyaniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq) in a flask equipped with a reflux condenser and mechanical stirrer.

-

Oxidant Addition: Slowly add an oxidizing agent, such as nitrobenzene or arsenic acid (1.2 eq).[7]

-

Heating: Heat the mixture gently. The reaction is highly exothermic and must be carefully controlled. Once the initial exotherm subsides, heat the reaction to 120-130°C for 3-4 hours.[9]

-

Work-up: Cool the mixture and carefully pour it onto crushed ice. Neutralize the solution with a concentrated base (e.g., NaOH or NH₄OH) until strongly alkaline.

-

Isolation: Isolate the crude product by steam distillation or solvent extraction (e.g., with dichloromethane or toluene).

-

Purification: Purify the isolated crude product by column chromatography on silica gel or recrystallization.

Gould-Jacobs Reaction

The Gould-Jacobs reaction offers a more controlled, multi-step approach to synthesizing 4-hydroxyquinoline derivatives, which can be further modified.[10][11] This method is particularly effective for anilines bearing electron-donating groups.[11]

Mechanistic Rationale: The synthesis begins with the condensation of an aniline (4-fluoro-2-methoxyaniline) with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack from the aniline nitrogen onto the malonate derivative, with subsequent elimination of ethanol to form an anilinomethylenemalonate intermediate.[11] This intermediate then undergoes a thermal intramolecular cyclization (a 6-electron electrocyclization) at high temperatures (typically ~250°C), often in a high-boiling solvent like diphenyl ether, to form the ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate.[12][13] Subsequent saponification and decarboxylation steps yield the 4-hydroxyquinoline.

Diagram: Gould-Jacobs Reaction Pathway

Caption: Stepwise workflow of the Gould-Jacobs reaction.

Experimental Protocol (Adapted from General Gould-Jacobs Procedures):

-

Condensation: Mix 4-fluoro-2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120°C for 1-2 hours until the theoretical amount of ethanol has distilled off.

-

Cyclization: Add the resulting crude intermediate to a high-boiling solvent (e.g., diphenyl ether). Heat the solution to reflux (approx. 250°C) for 30 minutes.[12][13]

-

Isolation: Cool the reaction mixture. The cyclized product often precipitates and can be collected by filtration and washed with a non-polar solvent like hexane.

-

Saponification: Reflux the isolated ester with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) until hydrolysis is complete (monitored by TLC).

-

Decarboxylation: Acidify the cooled solution to precipitate the carboxylic acid. Collect the acid and heat it above its melting point until carbon dioxide evolution ceases, yielding the 4-hydroxyquinoline derivative.

Modern Synthetic Methods: Versatility and Control

Contemporary organic synthesis often favors methods that offer greater functional group tolerance, milder reaction conditions, and higher regioselectivity. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for quinoline synthesis.

Palladium-Catalyzed Annulation

Palladium catalysis enables the construction of the quinoline ring through various annulation strategies, often starting from ortho-substituted anilines.[14][15] A plausible route to 6-fluoro-8-methoxyquinoline could involve the coupling of an appropriately substituted o-iodoaniline with an alkyne or other coupling partner, followed by cyclization.

Mechanistic Rationale: While a specific protocol for the target molecule is not readily available, a general palladium-catalyzed pathway can be proposed. The reaction would likely begin with an o-haloaniline, such as 2-iodo-4-fluoro-6-methoxyaniline (a synthetic precursor). A palladium(0) catalyst undergoes oxidative addition into the carbon-iodine bond. The resulting arylpalladium(II) species can then react with a suitable coupling partner (e.g., a terminal alkyne). This is followed by migratory insertion and subsequent intramolecular cyclization (amination) onto the newly introduced group. A final reductive elimination step regenerates the Pd(0) catalyst and releases the quinoline product. The choice of ligands (e.g., phosphines) and bases is critical for an efficient catalytic cycle.[16]

Diagram: Conceptual Palladium-Catalyzed Synthesis

Caption: A conceptual workflow for a Pd-catalyzed synthesis.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends heavily on factors such as scale, available starting materials, and the need for specific substitution patterns.

| Pathway | Starting Materials | Conditions | Typical Yields | Advantages | Disadvantages |

| Skraup Synthesis | Substituted Aniline, Glycerol | Harsh (conc. H₂SO₄, >120°C) | Moderate to Good | Cost-effective, uses simple starting materials.[8] | Highly exothermic, low regioselectivity for meta-substituted anilines, harsh conditions.[7][17] |

| Gould-Jacobs | Substituted Aniline, Malonate Ester | High Temperature (~250°C) | Good | Good control, yields 4-hydroxyquinolines ready for further functionalization.[10][11] | Requires high temperatures, multi-step process.[13] |

| Friedländer Annulation | o-Aminoaryl Aldehyde/Ketone | Mild to Moderate (Acid/Base catalyst) | Good to Excellent | High convergence, milder conditions than Skraup.[18][19][20] | Requires synthesis of often unstable o-aminoaryl carbonyl precursors.[19] |

| Palladium-Catalyzed | o-Haloaniline, Alkyne/Alkene | Mild | Moderate to Excellent | High functional group tolerance, excellent regioselectivity, mild conditions.[15][16] | Expensive catalyst, requires synthesis of specific precursors.[21] |

General Experimental Workflow

Regardless of the chosen pathway, a typical synthesis experiment follows a standardized workflow from reaction to characterization.

Diagram: Standard Laboratory Synthesis Workflow

Caption: A generalized workflow for chemical synthesis.

Conclusion

The synthesis of 6-fluoro-8-methoxyquinoline can be achieved through several distinct strategic approaches. Classical methods like the Skraup and Gould-Jacobs reactions offer robust, scalable routes from simple aniline precursors, though often under harsh conditions. Modern palladium-catalyzed methods provide a milder, more versatile, and highly regioselective alternative, albeit at a higher cost and with more complex starting materials. The optimal choice of synthesis will be dictated by the specific constraints and goals of the research program, including scale, cost, available equipment, and the desired purity of the final compound. This guide provides the foundational knowledge for scientists to make informed decisions in the synthesis of this valuable medicinal chemistry scaffold.

References

[22] SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [23] Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. (2021). Scientific Reports. Retrieved from [24] Wiedermannová, I., & Slouka, J. (2003). Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VIII. Synthesis of some[4][22][23]triazino[6,5-b]quinoline Derivatives. Heterocyclic Communications. Retrieved from [4] Adhikari, A., & Mahajan, S. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Retrieved from [14] Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [18] Friedländer synthesis. (n.d.). In Wikipedia. Retrieved from [10] Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved from [11] Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved from [25] Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry. Retrieved from [19] The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [12] An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol. (n.d.). Benchchem. Retrieved from [26] Friedländer Synthesis. (2025). J&K Scientific LLC. Retrieved from [7] Skraup reaction. (n.d.). In Wikipedia. Retrieved from [5] The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). Molecules. Retrieved from [20] Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [6] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). International Journal of Molecular Sciences. Retrieved from [13] Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved from [8] Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [17] Skraup synthesis. (n.d.). ResearchGate. Retrieved from [27] 3-fluoro-6-methoxyquinoline. (n.d.). LookChem. Retrieved from [1] Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [15] Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. (2024). Molecules. Retrieved from [2] Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch. Retrieved from [3] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [28] A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. (n.d.). ResearchGate. Retrieved from [29] Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. [30] 6-Fluoro-8-methoxyquinoline, min 97%, 5 grams. (n.d.). CP Lab Safety. Retrieved from [9] 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses. Retrieved from [16] Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. (2021). Molecules. Retrieved from [31] Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines. (n.d.). Organic Chemistry Frontiers. Retrieved from [32] Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. (1952). Google Patents. Retrieved from [33] Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press. Retrieved from [21] Palladium Catalyzed Coupling Approaches to Conocurvone. (n.d.). Grantome. Retrieved from [34] Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Retrieved from [35] Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [36] Synthesis of 6-bromo-4-iodoquinoline. (2017). Atlantis Press. Retrieved from [37] Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). ResearchGate. Retrieved from [38] Palladium-Catalyzed Cyclization/Carbonylation as a Direct Route to 4-[(Methoxycarbonyl)methyl]-3,4-dihydroisoquinolinones. (n.d.). ResearchGate. Retrieved from

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemxyne.com [chemxyne.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Gould-Jacobs Reaction [drugfuture.com]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. ablelab.eu [ablelab.eu]

- 14. Quinoline synthesis [organic-chemistry.org]

- 15. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 19. organicreactions.org [organicreactions.org]

- 20. Friedlaender Synthesis [organic-chemistry.org]

- 21. Palladium Catalyzed Coupling Approaches to Conocurvone - Kenneth Stagliano [grantome.com]

- 22. iipseries.org [iipseries.org]

- 23. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. alfa-chemistry.com [alfa-chemistry.com]

- 26. jk-sci.com [jk-sci.com]

- 27. lookchem.com [lookchem.com]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. calpaclab.com [calpaclab.com]

- 31. Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 32. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]

- 33. atlantis-press.com [atlantis-press.com]

- 34. researchgate.net [researchgate.net]

- 35. nbinno.com [nbinno.com]

- 36. atlantis-press.com [atlantis-press.com]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 6-Fluoro-8-methoxyquinoline

This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize the novel heterocyclic compound, 6-Fluoro-8-methoxyquinoline. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data pertinent to this molecule. The insights provided herein are grounded in established scientific principles and data from closely related analogs, offering a robust framework for the structural elucidation of this compound.

Introduction: The Significance of 6-Fluoro-8-methoxyquinoline

Quinolines are a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. The introduction of a fluorine atom and a methoxy group into the quinoline scaffold, as in 6-Fluoro-8-methoxyquinoline, can significantly modulate its physicochemical and pharmacological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The methoxy group can also influence the electronic and steric properties of the molecule, impacting its biological activity. A thorough spectroscopic characterization is therefore paramount for the unambiguous identification and further development of this promising compound.

Molecular Structure and Numbering

To facilitate the interpretation of the spectroscopic data, the standard IUPAC numbering for the quinoline ring system is used throughout this guide.

Caption: Molecular structure of 6-Fluoro-8-methoxyquinoline with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-Fluoro-8-methoxyquinoline, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Fluoro-8-methoxyquinoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data for 6-Fluoro-8-methoxyquinoline (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.6 - 8.8 | dd | J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.7 |

| H-3 | 7.3 - 7.5 | dd | J(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5 |

| H-4 | 8.0 - 8.2 | dd | J(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.7 |

| H-5 | 7.2 - 7.4 | d | J(H5,H7) ≈ 2.5 |

| H-7 | 7.0 - 7.2 | d | J(H7,H5) ≈ 2.5 |

| OCH₃ | 3.9 - 4.1 | s | - |

Interpretation and Rationale:

-

The protons on the pyridine ring (H-2, H-3, and H-4) are expected to resonate in the downfield region due to the deshielding effect of the electronegative nitrogen atom.[2]

-

The coupling pattern for these protons will be a characteristic set of doublets of doublets (dd) due to ortho and meta couplings.

-

The protons on the benzene ring (H-5 and H-7) will be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. The fluorine atom will also introduce through-bond coupling to nearby protons, which may result in further splitting of their signals.

-

The methoxy protons (OCH₃) will appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-180 ppm.

-

Number of Scans: 512-2048 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the deuterated solvent signal.

Predicted ¹³C NMR Data for 6-Fluoro-8-methoxyquinoline (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 120 - 124 |

| C-4 | 135 - 139 |

| C-4a | 127 - 131 |

| C-5 | 110 - 114 (d, J(C5,F) ≈ 25 Hz) |

| C-6 | 155 - 159 (d, J(C6,F) ≈ 250 Hz) |

| C-7 | 100 - 104 (d, J(C7,F) ≈ 5 Hz) |

| C-8 | 150 - 154 |

| C-8a | 140 - 144 |

| OCH₃ | 55 - 58 |

Interpretation and Rationale:

-

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.

-

The carbon attached to the fluorine atom (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).[2]

-

Carbons in the ortho (C-5, C-7) and meta positions to the fluorine will show smaller two- and three-bond couplings (²JCF and ³JCF).

-

The carbon of the methoxy group will appear in the upfield region.

¹⁹F NMR Spectroscopy

Experimental Protocol: ¹⁹F NMR Spectrum Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: A wide spectral width is often necessary for ¹⁹F NMR, typically from -50 to -250 ppm.

-

Number of Scans: 16-64 scans.

-

Reference: An external reference such as CFCl₃ (0 ppm) is commonly used.[3]

-

-

Processing: Standard Fourier transform, phasing, and baseline correction.

Predicted ¹⁹F NMR Data for 6-Fluoro-8-methoxyquinoline (in CDCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) |

| F-6 | -110 to -120 |

Interpretation and Rationale:

-

The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[1][4][5]

-

The expected chemical shift for an aryl fluoride is in the range of -100 to -130 ppm relative to CFCl₃.[3] The presence of the methoxy group and the quinoline ring system will influence the precise chemical shift.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄ or CHCl₃).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is usually presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands for 6-Fluoro-8-methoxyquinoline

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium-Weak |

| 2950-2850 | C-H stretch (aliphatic, OCH₃) | Medium |

| 1620-1580 | C=C and C=N stretch (aromatic ring) | Strong |

| 1250-1200 | C-O stretch (aryl ether) | Strong |

| 1100-1000 | C-F stretch | Strong |

| 850-750 | C-H bend (out-of-plane, aromatic) | Strong |

Interpretation and Rationale:

-

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[6]

-

The C-H stretching of the methoxy group will appear below 3000 cm⁻¹.

-

The characteristic stretching vibrations of the quinoline ring (C=C and C=N) will be observed in the 1620-1580 cm⁻¹ region.

-

A strong band corresponding to the C-O stretching of the aryl ether will be present.[7]

-

The C-F stretching vibration will give a strong absorption band in the fingerprint region.

-

The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Detection: The ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrometry Data for 6-Fluoro-8-methoxyquinoline

-

Molecular Formula: C₁₀H₈FNO

-

Molecular Weight: 177.18 g/mol

-

Expected Molecular Ion Peak [M]⁺ (EI) or [M+H]⁺ (ESI): m/z 177 or 178

Predicted Fragmentation Pattern:

The fragmentation of 6-Fluoro-8-methoxyquinoline under EI conditions is expected to involve the loss of small, stable neutral molecules or radicals.

Caption: Predicted major fragmentation pathways for 6-Fluoro-8-methoxyquinoline in EI-MS.

Interpretation and Rationale:

-

The molecular ion peak will be the most informative, confirming the molecular weight of the compound.

-

A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable cation.[8]

-

Subsequent loss of carbon monoxide (CO) from the resulting ion is also a likely fragmentation route.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Fluoro-8-methoxyquinoline. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working on the synthesis, characterization, and application of this and related quinoline derivatives. The combination of these spectroscopic techniques allows for an unambiguous structural elucidation, which is a critical step in the journey of any new chemical entity from the laboratory to potential real-world applications.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-8-quinolinamine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]

-

SGM-GH. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Fluorine NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methoxyquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methoxyquinoline. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 6-methoxy-8-nitro-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

-

LookChem. (n.d.). Cas 439-88-3,5-Fluoro-8-methoxyquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Steady-State and Time-Resolved Emission Studies of 6Methoxy Quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. rsc.org [rsc.org]

- 3. colorado.edu [colorado.edu]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. biophysics.org [biophysics.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Rising Profile of 6-Fluoro-8-methoxyquinoline Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Potential

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The strategic introduction of fluorine and methoxy groups onto this privileged scaffold has emerged as a powerful strategy to modulate physicochemical properties and enhance pharmacological efficacy. This technical guide provides an in-depth exploration of the biological activities of a specific, promising class: 6-fluoro-8-methoxyquinoline derivatives. We will delve into their therapeutic potential across oncology, infectious diseases, and neurodegenerative disorders, grounded in an analysis of structure-activity relationships, mechanisms of action, and key experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique attributes of this chemical series.

Introduction: The Quinoline Scaffold and the Strategic Advantage of Fluorination and Methoxylation

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore that has given rise to a multitude of drugs, including antimalarials like chloroquine and anticancer agents.[1][3] Its rigid, aromatic structure provides an ideal framework for the precise spatial orientation of functional groups, facilitating interactions with diverse biological targets.

The introduction of a fluorine atom at the C6 position and a methoxy group at the C8 position is not arbitrary. This specific substitution pattern is a deliberate design choice aimed at optimizing the drug-like properties of the quinoline core.

-

Fluorine at C6: The incorporation of a fluorine atom, the most electronegative element, can profoundly influence a molecule's properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through the formation of favorable electrostatic interactions, and improve membrane permeability.[4][5] Studies on various quinoline derivatives have shown that fluorination can significantly boost antiplasmodial and antibacterial potency.[6][7]

-

Methoxy at C8: The methoxy group is an electron-donating group that can modulate the electronic properties of the quinoline ring system. It can also participate in hydrogen bonding and influence the overall lipophilicity of the molecule, thereby affecting its pharmacokinetic profile. The 8-position of the quinoline ring is a critical site for substitution, as exemplified by the 8-aminoquinoline class of antimalarials like primaquine.[8] The presence of a methoxy group at this position has been explored in the context of antitubercular and antimalarial agents.[9][10]

This guide will now explore the demonstrated and hypothesized biological activities of 6-fluoro-8-methoxyquinoline derivatives, drawing parallels from structurally related compounds to illuminate the potential of this specific scaffold.

Anticancer Activity: Targeting Key Pathways in Oncology

Quinoline derivatives have shown significant promise as anticancer agents by modulating critical cellular pathways involved in cancer progression.[2][11] While direct experimental data on 6-fluoro-8-methoxyquinoline derivatives is emerging, the anticancer potential can be inferred from related structures.

Plausible Mechanisms of Action

The anticancer activity of quinoline derivatives is often attributed to their ability to:

-

Induce Apoptosis: Many quinoline-based compounds exert their cytotoxic effects by triggering programmed cell death.[11][12] This can be mediated through the activation of caspases, key enzymes in the apoptotic cascade.

-

Inhibit Key Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Quinoline derivatives have been shown to inhibit pathways crucial for cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[2][11]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is another mechanism by which anticancer agents can halt tumor growth.

The diagram below illustrates a hypothetical mechanism by which a 6-fluoro-8-methoxyquinoline derivative might induce apoptosis in a cancer cell.

Caption: Hypothetical apoptotic pathway induced by a 6-fluoro-8-methoxyquinoline derivative.

Comparative Cytotoxicity Data

To provide a benchmark for the potential potency of 6-fluoro-8-methoxyquinoline derivatives, the following table summarizes the in vitro anticancer activity of structurally related quinoline compounds against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 7-Fluoro-4-anilinoquinolines | BGC-823 (Gastric) | 3.63 - 11.10 | [13] |

| Quinoline-based dihydrazones | MCF-7 (Breast) | 7.016 - 7.05 | [14] |

| 2-Phenylquinolin-4-amine derivatives | HT-29 (Colon) | 8.12 - 11.34 | [12] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial and Antimalarial Activity: A Legacy of Success

The quinoline core is historically renowned for its role in combating infectious diseases, most notably malaria.[3][10] The strategic placement of fluorine and methoxy groups can enhance these activities.

Antibacterial and Antifungal Potential

Fluoroquinolone antibiotics are a prime example of the antibacterial power of fluorinated quinolines.[4] While 6-fluoro-8-methoxyquinolines are structurally distinct from fluoroquinolones, the presence of the fluorine atom suggests potential antibacterial activity. Similarly, various quinoline derivatives have demonstrated antifungal properties.[15]

A proposed mechanism for the antimicrobial action of these derivatives could involve the inhibition of essential microbial enzymes, such as DNA gyrase or peptide deformylase.[15][16]

Antimalarial Efficacy

The development of resistance to existing antimalarial drugs necessitates the discovery of new chemical entities.[10] Quinoline-containing compounds have been a mainstay in antimalarial therapy.[3] The mechanism of action of many quinoline antimalarials, such as chloroquine, involves the inhibition of hemozoin formation in the parasite's digestive vacuole, leading to the accumulation of toxic heme.[10]

The 6-fluoro substitution has been shown to improve antiplasmodial activity in some quinoline series.[6] Therefore, it is plausible that 6-fluoro-8-methoxyquinoline derivatives could exhibit potent antimalarial activity.

Neuroprotective Activity: A New Frontier

Recent research has highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases.[17] These conditions are often characterized by the misfolding and aggregation of proteins and neuronal loss.

Quinoline derivatives have been investigated as inhibitors of enzymes implicated in the progression of neurodegenerative diseases, such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β).[17]

The following workflow outlines a typical drug discovery and development process for novel neuroprotective agents based on the 6-fluoro-8-methoxyquinoline scaffold.

Caption: A generalized workflow for the discovery and development of novel neuroprotective agents.

Experimental Protocols: A Guide to In Vitro Evaluation

The following are representative protocols for key in vitro assays to evaluate the biological activity of 6-fluoro-8-methoxyquinoline derivatives.

MTT Assay for Cell Viability (Anticancer)

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[11]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[5]

-

Compound Treatment: Treat the cells with serial dilutions of the 6-fluoro-8-methoxyquinoline derivative and incubate for 48-72 hours.[5]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis (Anticancer)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

-

Cell Treatment: Treat cells with the test compound for a specified duration.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer containing Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) (Antimicrobial)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the microorganism is incubated with serial dilutions of the test compound in a liquid growth medium.

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the 6-fluoro-8-methoxyquinoline derivative in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The 6-fluoro-8-methoxyquinoline scaffold represents a promising area for drug discovery and development. The strategic combination of a fluorine atom and a methoxy group on the quinoline core has the potential to yield compounds with enhanced biological activity and favorable pharmacokinetic properties. While further research is needed to fully elucidate the therapeutic potential of this specific class of derivatives, the existing body of knowledge on related quinoline compounds provides a strong rationale for their continued investigation. Future efforts should focus on the synthesis and comprehensive biological evaluation of a diverse library of 6-fluoro-8-methoxyquinoline derivatives to explore their full potential as anticancer, antimicrobial, and neuroprotective agents.

References

- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. (n.d.).

- In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed. (n.d.).

- In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers - Benchchem. (n.d.).

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.).

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).

- Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2025).

- (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - ResearchGate. (2025).

- Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold - Benchchem. (n.d.).

- Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8 - Benchchem. (n.d.).

- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (2022).

- Navigating the Synthesis of 5-Substituted 6-Methoxy-8-Nitroquinolines: A Comparative Guide - Benchchem. (n.d.).

- Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents - Ingenta Connect. (2021).

- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC. (n.d.).

- Application Notes and Protocols for In Vitro Anticancer Activity of 6,8-Difluoro-2-methylquinolin-4-amine and its Analogs - Benchchem. (n.d.).

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.).

- Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline1 | Journal of the American Chemical Society. (n.d.).

- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC - NIH. (n.d.).

- Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. (n.d.).

- Synthetic Antimalarials. 8-(5-Isopropylaminoamylamino)-6-methoxyquinoline (SN-13,276)1 and Some Related Compounds2 | Request PDF - ResearchGate. (2025).

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025).

- Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives - ResearchGate. (2025).

- QSAR analysis on some 8-methoxy quinoline derivatives as H37RV (MTB) inhibitors. (n.d.).

- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - NIH. (n.d.).

- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Publishing. (n.d.).

- Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022).

- higher anticancer activity: Topics by Science.gov. (n.d.).

- (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (2025).

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.).

- 5-Fluoro-6-methoxyquinoline | 88288-04-4 - Benchchem. (n.d.).

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (n.d.).

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.).

- New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections - RSC Publishing. (n.d.).

- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - MDPI. (2023).

- ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2025).

- 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC - NIH. (n.d.).

- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - ResearchGate. (2025).

- Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed. (2025).

- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents - bepls. (n.d.).

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and In Vitro Evaluation of Substituted Quinolines as Ne...: Ingenta Connect [ingentaconnect.com]

- 13. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-Fluoro-8-methoxyquinoline: A Technical Guide to Putative Targets

Foreword: The Quinoline Scaffold as a Foundation for Innovation

The quinoline ring system stands as a privileged scaffold in the annals of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1] The strategic introduction of fluorine atoms and methoxy groups is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, enhancing metabolic stability, binding affinity, and overall pharmacological profiles.[1][2] This guide focuses on the therapeutic potential of a specific, yet relatively unexplored derivative: 6-Fluoro-8-methoxyquinoline. While direct extensive research on this particular molecule is emerging, a comprehensive analysis of structurally related compounds provides a strong foundation for predicting its most promising therapeutic targets. This document will, therefore, synthesize existing knowledge on analogous fluorinated and methoxy-substituted quinolines to illuminate the path for future drug discovery and development efforts.

Part 1: The Antibacterial Frontier - Targeting Bacterial Topoisomerases

The fluoroquinolone class of antibiotics represents a compelling precedent for the potential antibacterial activity of 6-Fluoro-8-methoxyquinoline. The presence of a fluorine atom is a hallmark of this class, and substitutions at the C-8 position have been shown to significantly influence potency and spectrum of activity.[3]

Hypothesized Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effects by trapping bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—on the DNA, leading to the formation of ternary drug-enzyme-DNA complexes.[3] This action blocks DNA replication and repair, ultimately inducing cell death. Studies on C-8-methoxy fluoroquinolones have demonstrated enhanced lethality against Staphylococcus aureus, including strains with resistance to other fluoroquinolones.[3] The C-8 methoxy group appears to confer advantageous properties, particularly against topoisomerase IV, a primary target in Gram-positive bacteria.[3] It is therefore highly probable that 6-Fluoro-8-methoxyquinoline will exhibit antibacterial activity through a similar mechanism.

Caption: Hypothesized antibacterial mechanism of 6-Fluoro-8-methoxyquinoline.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The initial screening for antibacterial activity is typically performed using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Bacterial Strain Preparation: A susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213) is cultured overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: A stock solution of 6-Fluoro-8-methoxyquinoline is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in CAMHB in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Compound Class | Target Organism | Key Finding | Reference |

| C-8-methoxy fluoroquinolones | Staphylococcus aureus | More lethal than C-8-H derivatives, especially against topoisomerase IV resistant strains. | [3] |

| Fluoroquinolones | Gram-positive and Gram-negative bacteria | Inhibit DNA gyrase and topoisomerase IV. | [3] |

Part 2: Oncology - Targeting Aberrant Kinase Signaling

The quinoline scaffold is a cornerstone in the development of protein kinase inhibitors for cancer therapy.[4] Specifically, derivatives with substitutions at the 7 and 8 positions have shown promise.[5]

Hypothesized Target: Epidermal Growth Factor Receptor (EGFR) and Related Tyrosine Kinases

A significant body of research points to 4-anilinoquinolines and related structures as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] EGFR is a key driver in many cancers, and its inhibition is a validated therapeutic strategy.[6] The synthesis and evaluation of 7-fluoro and 8-methoxy-4-anilinoquinolines have revealed potent anti-proliferative activities against cancer cell lines that overexpress EGFR.[5] This strongly suggests that 6-Fluoro-8-methoxyquinoline, particularly if functionalized at the 4-position, could be a potent EGFR inhibitor.

Caption: Postulated inhibition of the EGFR signaling pathway.

Experimental Workflow: From Cytotoxicity to Target Engagement

A tiered approach is necessary to validate the anticancer potential and mechanism of action.

Caption: Multifunctional therapeutic approach in neurodegeneration.

Experimental Protocol: MAO-B Inhibition Assay

An in vitro fluorescence-based assay can be used to determine the inhibitory potential of 6-Fluoro-8-methoxyquinoline against human MAO-B.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human MAO-B enzyme is used. A suitable substrate, such as kynuramine, which is converted to the fluorescent product 4-hydroxyquinoline, is prepared.

-

Assay Procedure: The assay is performed in a 96-well plate. The compound is pre-incubated with the MAO-B enzyme in a buffer solution.

-

Reaction Initiation and Measurement: The reaction is initiated by adding the substrate. The fluorescence of the product is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated, and the IC50 value for MAO-B inhibition is determined by plotting the reaction rate against the compound concentration.

| Compound Class | Target | IC50 Value | Reference |

| Quinolylnitrone (QN 19) | hMAO-B | 4.46 ± 0.18 µM | [7] |

| Fluorinated 8-hydroxyquinolines | Zinc-induced Aβ oligomerization | EC50s < ~5 µM | [8] |

Conclusion and Future Directions

The structural features of 6-Fluoro-8-methoxyquinoline, when analyzed in the context of its chemical relatives, strongly suggest a molecule with multifaceted therapeutic potential. The most promising avenues for investigation lie in its application as an antibacterial agent targeting bacterial topoisomerases, an anticancer therapeutic aimed at inhibiting key protein kinases such as EGFR, and a neuroprotective agent with a dual mechanism of metal chelation and MAO-B inhibition.

The next logical steps in the development of 6-Fluoro-8-methoxyquinoline involve the systematic validation of these hypotheses through the experimental protocols outlined in this guide. A comprehensive screening against a panel of bacterial strains, cancer cell lines, and relevant enzymes will provide the empirical data needed to confirm its primary mechanism of action and guide further optimization. The journey from a promising scaffold to a clinically viable drug is arduous, but for 6-Fluoro-8-methoxyquinoline, the signposts from established research provide a clear and compelling path forward.

References

-

Malik, M., & Drlica, K. (2006). Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 50(7), 2537–2539. [Link]

-

Li, J., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(8), 14844-14856. [Link]

-

Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4252. [Link]

-

Ben-Azu, B., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Biomolecular Structure and Dynamics, 38(10), 2963-2975. [Link]

-

Abdel-Ghani, T. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]

-

El-Damasy, D. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

Sosič, I., et al. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Acta Pharmaceutica Sinica B, 12(8), 3349–3366. [Link]

-

Liang, S. H., et al. (2015). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. ACS Medicinal Chemistry Letters, 6(9), 1025–1029. [Link]

-

Schmidt, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5543. [Link]

-

Wang, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(43), 28015-28026. [Link]

-

Chan, K. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 78–82. [Link]

-

Sharma, A., et al. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmaceuticals, 15(11), 1373. [Link]

-

Khan, I., et al. (2022). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195. [Link]

-

Hatcher, J. M. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (Doctoral dissertation). [Link]

-

Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]

-

Nag, M., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Antibiotics, 11(11), 1633. [Link]

-

Liang, S. H., et al. (2015). Novel fluorinated 8-hydroxyquinoline based metal Ionophores for exploring the metal hypothesis of alzheimer's disease. ANSTO. [Link]

-

Cherdtrakulkiat, R., et al. (2025). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate. [Link]

-

Early, J. O., et al. (2019). 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Medicinal Chemistry Research, 28(1), 148-154. [Link]

-

Patel, R., et al. (2025). Unveiling the Therapeutic Potential of 8-Hydroxyquinoline: A Multi-Targeting Approach. Medicinal Chemistry. [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203. [Link]

-

Paul, K., & Sharma, M. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 108, 104633. [Link]

Sources

- 1. benchchem.com [benchchem.com]